![molecular formula C10H20O4 B14283388 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol CAS No. 140156-36-1](/img/structure/B14283388.png)
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol is an organic compound with the molecular formula C10H20O4 It is characterized by the presence of an oxane (tetrahydropyran) ring and a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol typically involves the reaction of oxane derivatives with propane-1,3-diol. One common method includes the use of tetrahydropyran-2-ol, which reacts with 2-bromoethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors and influence signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simple diol with similar hydroxyl groups but lacking the oxane ring.
Tetrahydropyran-2-ol: Contains the oxane ring but lacks the propane-1,3-diol backbone.
Ethylene glycol: A diol with a simpler structure and different chemical properties.
Uniqueness
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol is unique due to the combination of the oxane ring and the propane-1,3-diol backbone This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
CAS No. |
140156-36-1 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-[2-(oxan-2-yloxy)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C10H20O4/c11-7-9(8-12)4-6-14-10-3-1-2-5-13-10/h9-12H,1-8H2 |
InChI Key |
ORNUYWPPAPSOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


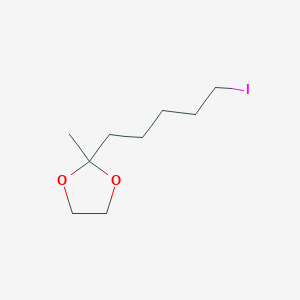
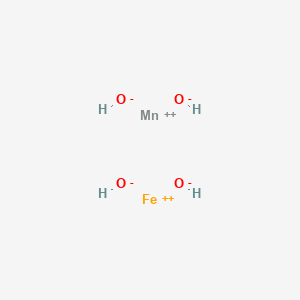

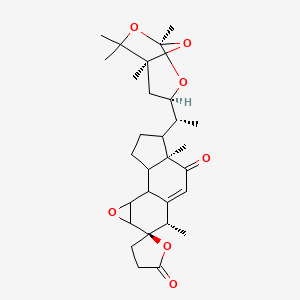
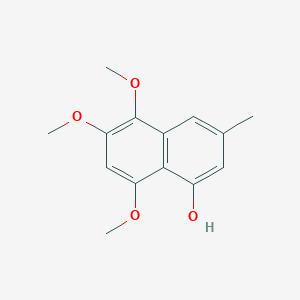
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)

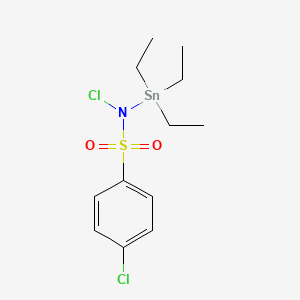
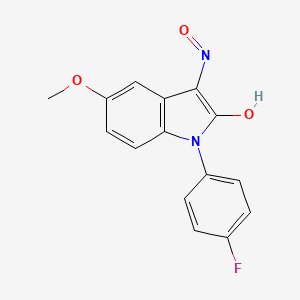
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
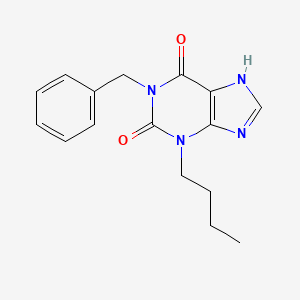


![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)
